molecular formula C8H13BN2O3 B13469329 [1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid

[1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid

Cat. No.: B13469329
M. Wt: 196.01 g/mol
InChI Key: MMLBCXFAUVOUFP-UHFFFAOYSA-N
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Description

[1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyrazole ring, which is further substituted with an oxane (tetrahydropyran) moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the reaction of a pyrazole derivative with a boronic acid or boronate ester under suitable conditions. For example, the reaction of a pyrazole with a boronic acid pinacol ester in the presence of a palladium catalyst can yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of protective groups and selective deprotection steps can also be employed to enhance the overall yield and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in sensing and drug delivery applications .

Comparison with Similar Compounds

Uniqueness:

    [1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid: is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C8H13BN2O3

Molecular Weight

196.01 g/mol

IUPAC Name

[1-(oxan-3-yl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C8H13BN2O3/c12-9(13)7-4-10-11(5-7)8-2-1-3-14-6-8/h4-5,8,12-13H,1-3,6H2

InChI Key

MMLBCXFAUVOUFP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C2CCCOC2)(O)O

Origin of Product

United States

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